molecular formula C15H11Cl2N5OS B12478748 N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12478748
M. Wt: 380.3 g/mol
InChI Key: BGIVDLNNGYEIDF-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, including dichlorophenyl, pyridinyl, and triazolyl moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound under mild conditions.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is being investigated as a potential therapeutic agent for treating infections and certain types of cancer.

    Agriculture: Due to its bioactivity, the compound is explored as a potential pesticide or herbicide, offering an alternative to traditional agrochemicals.

    Materials Science: The unique structural features of the compound make it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Biological Targets: The compound can interact with enzymes, receptors, and other proteins, disrupting their normal function and leading to the observed biological effects.

    Pathways Involved: The compound may interfere with key biochemical pathways, such as those involved in cell division, signal transduction, or metabolic processes, resulting in its antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)-2-{[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}propionamide

Uniqueness: The unique combination of dichlorophenyl, pyridinyl, and triazolyl moieties in N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide contributes to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C15H11Cl2N5OS

Molecular Weight

380.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H11Cl2N5OS/c16-9-4-5-10(17)12(7-9)19-13(23)8-24-15-20-14(21-22-15)11-3-1-2-6-18-11/h1-7H,8H2,(H,19,23)(H,20,21,22)

InChI Key

BGIVDLNNGYEIDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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